Home > Products > Screening Compounds P41052 > 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline - 912846-64-1

7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3195792
CAS Number: 912846-64-1
Molecular Formula: C11H9F4NO
Molecular Weight: 247.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ)

  • Compound Description: N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) are a class of compounds investigated for their antimicrobial properties, particularly against fungal species. []
  • Relevance: NSTHIQ share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. The variation lies in the substitution at the nitrogen atom. In NSTHIQ, a sulfonyl group is attached to the nitrogen, whereas the target compound features a trifluoroacetyl group. This difference in substitution can impact the compounds' biological activity and physicochemical properties. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits high affinity for σ2 receptors and has been investigated as a potential PET radiotracer for imaging the central nervous system. []

7-Substituted-2-[3-(2-Furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their activity as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. []

(S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position

  • Compound Description: This class of compounds represents another group of PPARγ partial agonists, highlighting the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry. []
  • Relevance: Similar to the previous example, these compounds share the 1,2,3,4-tetrahydroisoquinoline core with 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline, but differ in the substitution patterns. The key structural feature of this class is the presence of an acidic group at the 6-position, which is absent in the target compound, and plays a role in their PPARγ partial agonist activity. []

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: Researchers explored this group of compounds as potential antihypertensive agents due to their bradycardic activity. []
  • Relevance: The presence of an isopropyl group at position 1 distinguishes this class of compounds from 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. The study on these derivatives highlights the impact of substituents on the 1,2,3,4-tetrahydroisoquinoline ring system on cardiovascular activity, which may differ from the properties of the target compound. []

(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines+ ++

  • Compound Description: This class of compounds has been identified as a potent kappa opioid analgesics. []
  • Relevance: Similar to 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline, these compounds contain the 1,2,3,4-tetrahydroisoquinoline core. They have an (aminomethyl) group at position 1 and an (arylacetyl) group at position 2. The arylacetyl moiety can have electron-withdrawing and lipophilic substituents in para and/or meta positions. The basic groups are pyrrolidino or dimethylamino. These specific substitutions are crucial for their antinociceptive activity. []

3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs)

  • Compound Description: These molecules are potent phenylethanolamine N-methyltransferase (PNMT) inhibitors but lack selectivity due to their affinity for the alpha(2)-adrenoceptor. []
Overview

7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. The incorporation of fluorine enhances the compound's biological activity and stability, making it a significant target for research in medicinal chemistry and related fields. This compound is classified as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.

Synthesis Analysis

The synthesis of 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves several steps, including cyclization and fluorination reactions. A common synthetic route begins with the preparation of a suitable isoquinoline precursor. This is followed by selective fluorination and trifluoroacetylation. Reaction conditions often utilize fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled temperature and solvent conditions.

In an industrial context, similar synthetic routes are optimized for large-scale production. Techniques may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Molecular Structure Analysis

The molecular formula for 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is C12H10F4N2O. The structure features a tetrahydroisoquinoline core with a fluorine atom at the 7th position and a trifluoroacetyl group at the 2nd position. This unique arrangement contributes to its distinct chemical properties and biological activities.

Structural Data

  • Molecular Weight: 268.22 g/mol
  • Chemical Structure: The compound contains a bicyclic structure typical of tetrahydroisoquinolines with specific functional groups that enhance its reactivity and interaction with biological targets.
Chemical Reactions Analysis

7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, utilizing nucleophiles such as amines or thiols under basic conditions.

Common reagents and conditions include organic solvents like dichloromethane or acetonitrile, along with catalysts such as palladium or copper complexes.

Mechanism of Action

The mechanism of action for 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to effective inhibition or activation of biological targets. Notably, pathways may include inhibition of DNA gyrase in bacteria or modulation of neurotransmitter receptors in the nervous system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.

Chemical Properties

  • Stability: The incorporation of fluorine generally enhances stability against hydrolysis compared to non-fluorinated analogs.
  • Reactivity: The trifluoroacetyl group increases electrophilicity, making the compound more reactive towards nucleophiles.
Applications

7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Biology: Utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to natural alkaloids.
  • Medicine: Investigated for potential applications as an antineoplastic (anti-cancer) and antiviral agent due to its enhanced biological activity stemming from fluorination.
  • Industry: Applied in developing agrochemicals and liquid crystals for electronic displays.

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in advancing research across multiple scientific domains.

Fundamental Chemical Context and Research Significance

Role of Fluorinated Tetrahydroisoquinolines in Modern Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery due to its structural rigidity, chiral complexity, and capacity for diverse interactions with biological targets. Fluorination, particularly at the 7-position as in 7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, significantly enhances the pharmacodynamic and pharmacokinetic profile of THIQ derivatives. The introduction of fluorine—a small, highly electronegative atom—induces profound effects:

  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation by strengthening adjacent C–H bonds, extending plasma half-life [6] [9].
  • Bioavailability: Fluorine’s lipophilicity (Hansch parameter π = +0.14) improves membrane permeability. For instance, 7-fluoro-THIQ derivatives exhibit logP values ~2.0, optimizing blood-brain barrier penetration for neurological targets [6].
  • Binding Affinity: Fluorine participates in electrostatic interactions with protein residues (e.g., hydrogen bonding, dipole–dipole interactions). In CXCR4 antagonists, 7-fluoro substitution amplified receptor binding by 100-fold compared to non-fluorinated analogs [3].

Table 1: Effects of Fluorination on THIQ Physicochemical Properties

PositionLogPMetabolic Half-life (hr)Target Affinity (IC₅₀, nM)
Non-fluorinated1.30.8650 (CXCR4) [3]
7-Fluoro2.13.23 (CXCR4) [3]
6-Nitro-7-fluoro2.22.515 (HDAC) [7] [8]

Fluorinated THIQs serve as intermediates for anticancer, antiviral, and CNS therapeutics. For example, 7-fluoro-6-nitro-THIQ is a precursor for HDAC inhibitors, where the electron-withdrawing nitro group enhances zinc chelation in hydroxamic acid derivatives [7] [8].

Strategic Importance of Trifluoroacetyl Group in Bioactive Molecule Design

The trifluoroacetyl (–COCF₃) group is a versatile pharmacophore modifier due to its steric bulk, strong electron-withdrawing nature (Hammett constant σₚ = 0.84), and metabolic resistance. In 7-fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline, this group confers three key advantages:

  • Enhanced Binding Selectivity: Trifluoromethyl ketones form stable hemiketals with serine or cysteine residues in enzyme active sites. In HDAC inhibitors, this motif mimics the acetylated lysine substrate, displacing Zn²⁺-bound water to achieve IC₅₀ values <100 nM [8].
  • Improved Pharmacokinetics: The trifluoroacetyl group lowers pKa of adjacent amines by 1–2 units, increasing cationic character at physiological pH. This promotes ionic interactions with targets like GPCRs (e.g., CXCR4) while reducing off-target effects [3].
  • Synthetic Versatility: The group serves as a protective handle for secondary amines, enabling regioselective N-functionalization. Reductive amination of 7-fluoro-THIQ with trifluoroacetic anhydride yields 2-trifluoroacetyl derivatives in >90% purity [6].

Table 2: Bioactive Molecules Incorporating Trifluoroacetyl-Modified THIQs

CompoundBiological TargetActivityApplication
ZYJ-34c [8]HDAC1/2/3IC₅₀ = 18 nMBreast cancer therapy
CXCR4 antagonist [3]CXCR4 receptorIC₅₀ = 3 nM (HIV entry inhibition)Antiviral, stem cell mobilization
Valproyl-THIQ [8]HDAC6IC₅₀ = 42 nMNeuroepigenetic modulation

Historical Development of Tetrahydroisoquinoline-Based Therapeutics

THIQ alkaloids have evolved from natural products to synthetic clinical agents through strategic structural optimization:

  • Natural Precursors: Early THIQs like emetine (from Cephaelis ipecacuanha) were isolated in the 19th century. Emetine’s structure—a complex pentacyclic THIQ—inspired synthetic analogs retaining the core heterocycle but simplifying peripheral groups [1] .
  • Synthetic Innovations: The Pictet–Spengler reaction (1911) enabled scalable synthesis of 1-substituted THIQs. Modern variants use chiral auxiliaries (e.g., Andersen’s sulfinamide) or organocatalysts [(R)-TRIP] to achieve >99% ee [1].
  • Clinical Candidates: Trabectedin (Yondelis®), a THIQ-containing antitumor antibiotic, received EMA approval in 2007. Newer derivatives like CXCR4 antagonist 15 (PMC-4057008) and HDAC inhibitor ZYJ-34c demonstrate nanomolar efficacy in xenograft models [3] [8].

Table 3: Clinically Approved THIQ-Based Therapeutics

CompoundStructureTherapeutic AreaMechanism of Action
TrabectedinNatural THIQ–β-carboline hybridOvarian sarcomaDNA minor groove alkylation
QuineloraneDopamine D₂ agonistParkinson’s diseaseDopamine receptor activation
SiponimodTHIQ-based sphingosine-1P modulatorMultiple sclerosisImmunomodulation

The integration of fluorine and trifluoroacetyl groups represents the latest evolution, merging natural product inspiration with rational design to overcome limitations of early THIQ drugs [1] [4].

Properties

CAS Number

912846-64-1

Product Name

7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2,2,2-trifluoro-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C11H9F4NO

Molecular Weight

247.19

InChI

InChI=1S/C11H9F4NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2

InChI Key

SSRMLQXJOXUOHX-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)F)C(=O)C(F)(F)F

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)F)C(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.